molecular formula C18H25F3N2 B2828737 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine CAS No. 2058442-63-8

1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine

Cat. No. B2828737
CAS RN: 2058442-63-8
M. Wt: 326.407
InChI Key: RJAAAMYKROFWJR-UHFFFAOYSA-N
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Description

The compound “1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is bound to a phenyl group, forming a phenylpiperidine structure . This structure is found in a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a piperidine ring bound to a phenyl group . The empirical formula is C12H18N2, and the molecular weight is 190.28 .

Scientific Research Applications

Discovery and Optimization of Inhibitors

Discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide Inhibitors : Research led by R. K. Thalji et al. (2013) involved the identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These inhibitors, characterized by a triazine heterocycle and phenyl group substitution, showed potential for in vivo investigation in various disease models due to their effects on a serum biomarker derived from linoleic acid. This work emphasizes the role of specific functional groups and structural optimizations in enhancing drug potency and selectivity (R. K. Thalji et al., 2013).

Synthesis of Novel Compounds

Three-Component Reaction of Sulfonamides with Acetylene and Amines : A study by B. Shainyan et al. (2019) explored the synthesis of N-(2-Phenyl-1-piperidin-1-ylethylidene)tosylamide through the oxidative coupling of arenesulfonamides, acetylenes, and secondary amines. This research highlights the versatility of piperidine derivatives in synthetic chemistry and their potential as building blocks for developing new molecules with various applications (B. Shainyan et al., 2019).

Enzymatic Metabolism Studies

Cytochrome P450 and Other Enzymes in Oxidative Metabolism : Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, revealing insights into the roles of various cytochrome P450 enzymes in its oxidative metabolism. This study exemplifies the importance of understanding the metabolic pathways of novel compounds for their development and safety evaluation (Mette G. Hvenegaard et al., 2012).

Theoretical and Structural Analyses

Thermal, Optical, and Structural Studies : Research by C. S. Karthik et al. (2021) on the title compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provided insights into its thermal stability, structural properties, and theoretical calculations. This work demonstrates the compound's stability and potential applications based on its structural and thermal properties (C. S. Karthik et al., 2021).

Future Directions

Piperidine derivatives, including “1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine”, have potential for further exploration in the field of drug discovery due to their versatile structure and wide range of biological activities . Future research could focus on optimizing the synthesis process, exploring new chemical reactions, and investigating the compound’s mechanism of action in more detail.

properties

IUPAC Name

1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2/c19-18(20,21)16-8-12-23(13-9-16)17-6-4-15(5-7-17)14-22-10-2-1-3-11-22/h4-7,16H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAAAMYKROFWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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